

An In-depth Technical Guide to 3-Hydroxypropionic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Hydroxypropionic acid*

Cat. No.: *B145831*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionic acid (3-HP), a three-carbon carboxylic acid, is a versatile and valuable platform chemical with significant potential in the production of a wide array of chemicals and biodegradable polymers. Its two reactive functional groups, a hydroxyl and a carboxyl group, make it a key building block for the synthesis of high-value compounds such as acrylic acid, 1,3-propanediol, and various polyesters. This technical guide provides a comprehensive overview of the physical and chemical properties of **3-hydroxypropionic acid**, detailed experimental protocols for its synthesis and analysis, and a review of its role in key metabolic pathways.

Physical and Chemical Properties

3-Hydroxypropionic acid is a viscous, non-chiral liquid at room temperature. It is highly soluble in water and soluble in polar organic solvents like ethanol and diethyl ether.^[1] Key physical and chemical properties are summarized in the tables below. It is important to note that some physical properties, such as the melting point, have varying reported values, which may be attributed to the hygroscopic nature of the compound and the presence of impurities or water.

Table 1: General and Physical Properties of **3-Hydroxypropionic Acid**

Property	Value	Source(s)
Molecular Formula	C ₃ H ₆ O ₃	[2]
Molar Mass	90.08 g/mol	[1]
Appearance	Viscous liquid, Syrupy substance	[1][3]
Melting Point	< 25 °C; 16.8 °C (estimate); 34-38 °C	[1][2][4]
Boiling Point	Decomposes upon distillation; 279.7 °C at 760 mmHg (estimate)	[1][2]
Density	1.283 g/cm ³ ; 1.066 g/mL at 25 °C	[2][5]
Refractive Index	1.455; 1.4489	[2][6]
Flash Point	137.2 °C; >110 °C	[2][6]
Vapor Pressure	0.000476 mmHg at 25 °C	[2][5]

Table 2: Acidity and Solubility of **3-Hydroxypropionic Acid**

Property	Value	Source(s)
pKa	4.87; 4.51 (at 25 °C); ~4.5	[1][2]
Water Solubility	Very soluble; 270.1 g/L at 25 °C	[1][2][5]
Solubility in Organic Solvents	Soluble in ethanol and diethyl ether	[1][3][5]

Table 3: Spectroscopic Data of **3-Hydroxypropionic Acid**

Spectroscopic Technique	Key Data	Source(s)
¹ H NMR (in D ₂ O)	δ 3.83 (t, 2H), 2.61 (t, 2H)	[7][8]
¹³ C NMR (in D ₂ O)	δ 177.20 (C=O), 58.12 (CH ₂ -OH), 37.57 (CH ₂ -COOH)	[7]
Infrared (IR) Spectroscopy	Broad O-H stretch (~2500-3300 cm ⁻¹), C=O stretch (~1710 cm ⁻¹)	[9]
Mass Spectrometry (GC-MS of TMS derivative)	Key fragments (m/z): 147, 177, 219	[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **3-hydroxypropionic acid**.

Synthesis of 3-Hydroxypropionic Acid

This method involves the hydration of acrylic acid in the presence of a base, followed by acidification.

Materials:

- Acrylic acid
- Sodium hydroxide (NaOH)
- Sulfuric acid (H₂SO₄)
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

- Acrylic acid is added dropwise to the cold NaOH solution with continuous stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The solution is then acidified with sulfuric acid to a pH of approximately 2.
- The aqueous solution is extracted multiple times with diethyl ether.
- The combined ether extracts are dried over anhydrous sodium sulfate.
- The ether is removed under reduced pressure to yield crude **3-hydroxypropionic acid**.

This protocol outlines a general workflow for the production of 3-HP from glycerol using a metabolically engineered microorganism, such as *Escherichia coli* or *Klebsiella pneumoniae*.

Materials:

- Glycerol (as carbon source)
- Nutrient medium (e.g., Luria-Bertani broth supplemented with appropriate salts and trace elements)
- Engineered microbial strain (e.g., *E. coli* expressing glycerol dehydratase and aldehyde dehydrogenase)
- Bioreactor with pH, temperature, and dissolved oxygen control
- Appropriate antibiotic for plasmid maintenance (if applicable)

Procedure:

- Inoculum Preparation: A seed culture of the engineered microbial strain is grown overnight in a nutrient-rich medium.
- Fermentation: The bioreactor containing the production medium with glycerol is inoculated with the seed culture.

- Process Control: The fermentation is carried out at a controlled temperature (e.g., 37 °C) and pH (e.g., 7.0, maintained by the addition of a base like NaOH or NH₄OH). Dissolved oxygen levels are controlled to maintain optimal conditions for both cell growth and 3-HP production.
- Fed-Batch Operation: A concentrated glycerol feed is supplied to the bioreactor to maintain a constant substrate level and achieve high cell densities and product titers.
- Downstream Processing:
 - Cell Removal: The fermentation broth is centrifuged or microfiltered to remove the microbial cells.
 - Purification: The cell-free supernatant is subjected to further purification steps, which may include acidification, liquid-liquid extraction with a suitable organic solvent, and subsequent distillation or crystallization to obtain pure **3-hydroxypropionic acid**.^[4]

Analytical Methods

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- A small amount of the purified and dried **3-hydroxypropionic acid** is introduced into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute.

- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Apparatus:

- pH meter with a combination electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

- A known concentration of **3-hydroxypropionic acid** (e.g., 0.01 M) is prepared in deionized water.
- The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
- The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
- The titration is continued until the pH has risen significantly (e.g., to pH 11-12).
- A titration curve is generated by plotting the pH versus the volume of NaOH added.
- The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Sample Preparation:

- Approximately 10-20 mg of **3-hydroxypropionic acid** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

Instrument Parameters (Typical for a 400 MHz spectrometer):

- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment
 - Number of scans: 16-64
 - Relaxation delay: 1-5 seconds
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment
 - Number of scans: 1024 or more, depending on concentration
 - Relaxation delay: 2-5 seconds

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small drop of the liquid **3-hydroxypropionic acid** sample onto the center of the ATR crystal.
- Acquire the sample spectrum over a range of approximately 4000 to 400 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.

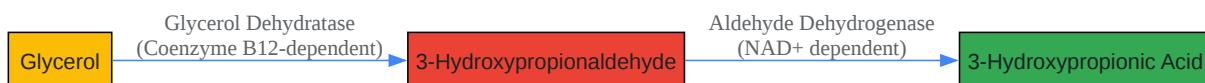
Due to its low volatility, **3-hydroxypropionic acid** requires derivatization before GC-MS analysis. Silylation is a common method.

Materials:

- **3-Hydroxypropionic acid** sample

- Anhydrous pyridine
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- GC-MS instrument

Procedure:

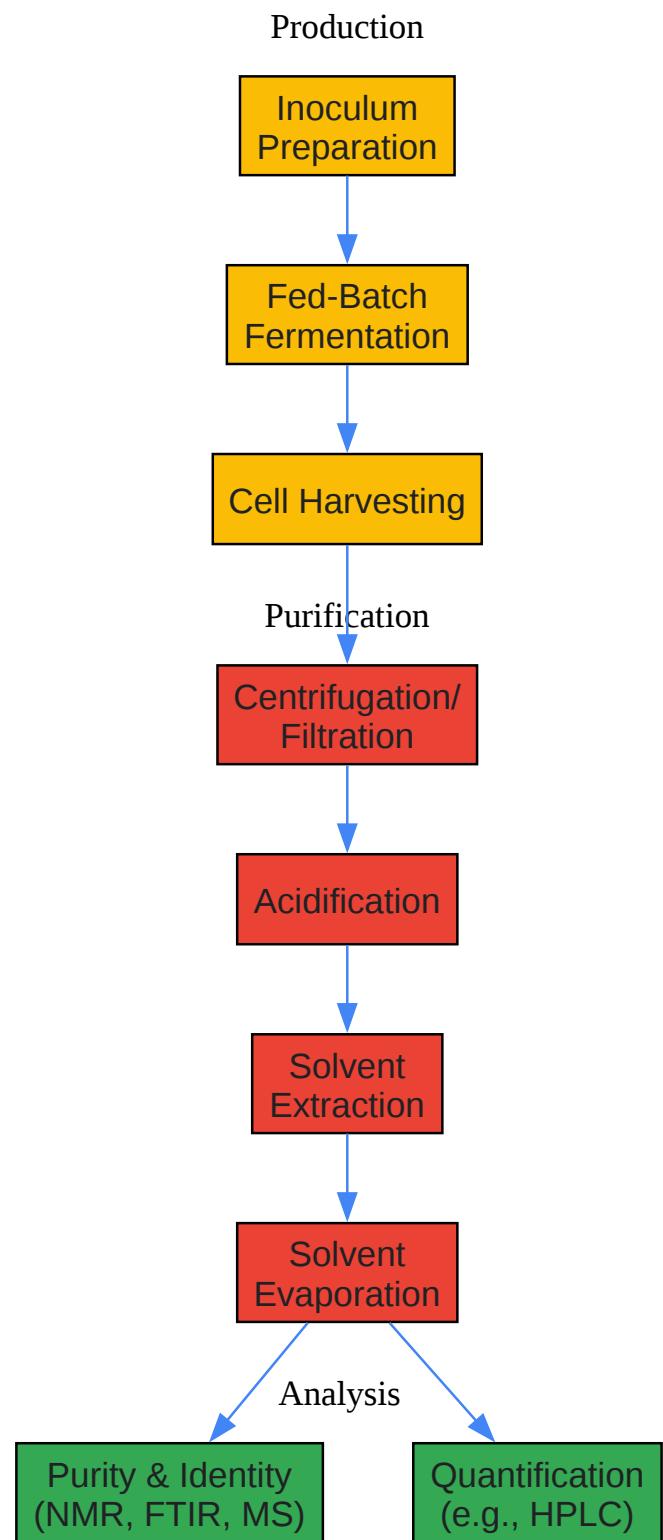

- Sample Drying: An aqueous sample containing 3-HP should be lyophilized or evaporated to dryness under a stream of nitrogen.
- Derivatization:
 - Dissolve the dried sample in a known volume of anhydrous pyridine (e.g., 100 μ L).
 - Add an equal volume of BSTFA with 1% TMCS (e.g., 100 μ L).
 - Tightly cap the vial and heat at 60-70 °C for 30-60 minutes.
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μ L) of the derivatized sample into the GC-MS.
 - GC Conditions (Typical):
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250-280 °C.
 - Oven Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C).
 - MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.

Signaling and Metabolic Pathways

3-Hydroxypropionic acid is a key intermediate in several microbial metabolic pathways, which are of great interest for its biotechnological production from renewable feedstocks.

Glycerol Conversion to 3-Hydroxypropionic Acid

Glycerol, a byproduct of biodiesel production, is a common substrate for the microbial synthesis of 3-HP. The conversion proceeds through a two-step enzymatic process.



[Click to download full resolution via product page](#)

Conversion of glycerol to **3-hydroxypropionic acid**.

Malonyl-CoA Pathway for 3-Hydroxypropionic Acid Production

Another significant biosynthetic route to 3-HP starts from acetyl-CoA, a central metabolite in many organisms. This pathway is particularly relevant for production from sugars like glucose.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide - Google Patents [patents.google.com]
- 5. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process engineering for microbial production of 3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioproduction of 3-Hydroxypropionic Acid by Enhancing the Precursor Supply with a Hybrid Pathway and Cofactor Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-level production of 3-hydroxypropionic acid from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxypropionic Acid: Properties, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145831#physical-and-chemical-properties-of-3-hydroxypropionic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com